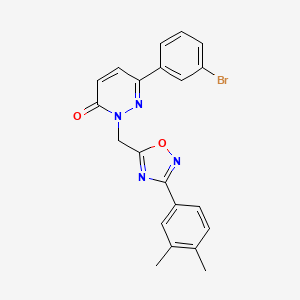

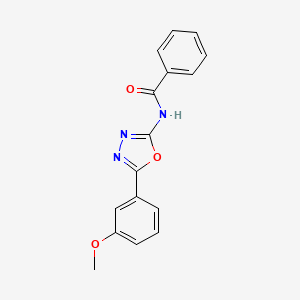

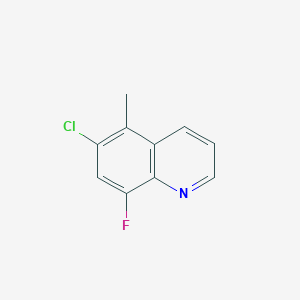

![molecular formula C17H18ClNO3S2 B2943723 methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate CAS No. 303027-81-8](/img/structure/B2943723.png)

methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a methylidene group, which in organic chemistry, is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The compound also contains a 4-chlorophenyl group, which is a phenyl group with a chlorine atom attached, and a thiazolidine ring, which is a heterocyclic compound containing sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiazolidine ring and multiple functional groups. The compound would have regions of differing electron density and polarity due to the presence of sulfur, nitrogen, oxygen, and chlorine atoms, as well as the carbonyl and sulfanylidene groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups and the ability to form hydrogen bonds might make it soluble in polar solvents. The compound might also exhibit specific reactivity due to the presence of the carbonyl and sulfanylidene groups .Applications De Recherche Scientifique

Antifungal and Antiproliferative Applications

Research has identified the compound as a potential antifungal agent, with studies focusing on its solubility thermodynamics and partitioning processes in biologically relevant solvents. The compound's solubility in different solvents and its thermodynamic parameters suggest potential for lipophilic delivery pathways in biological media, indicating its use in antifungal applications (Volkova, Levshin, & Perlovich, 2020). Additionally, its structure has been involved in studies related to its antiproliferative activity against human cancer cell lines, suggesting its utility in cancer research (Chandrappa et al., 2008).

Antimicrobial and Mosquito Larvicidal Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. These activities suggest the compound's potential application in developing new antibacterial, antifungal, and mosquito control agents (Rajanarendar et al., 2010).

Chemical Synthesis and Modification

The compound has been a subject of interest in chemical synthesis and modification studies, aiming to explore its physicochemical properties and potential applications. Studies include the modification of existing compounds to enhance their properties or to investigate new methods of synthesis that could lead to novel applications (Szczepański, Tuszewska, & Trotsko, 2020).

Inhibition Studies

The compound has also been evaluated for its inhibitory properties, particularly in the context of enzyme inhibition and potential therapeutic applications. These studies contribute to understanding the compound's mechanism of action and its potential as a therapeutic agent (Funk & Alteneder, 1983).

Anticancer and Antiangiogenic Effects

Novel derivatives of this compound have been synthesized and assessed for their anticancer and antiangiogenic effects in vivo, suggesting its potential in cancer therapy. These studies highlight the compound's ability to inhibit tumor growth and angiogenesis, presenting a promising avenue for future research (Chandrappa et al., 2010).

Propriétés

IUPAC Name |

methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S2/c1-22-15(20)5-3-2-4-10-19-16(21)14(24-17(19)23)11-12-6-8-13(18)9-7-12/h6-9,11H,2-5,10H2,1H3/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONBNSTVAINMNJ-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)

![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)